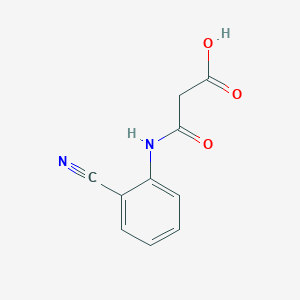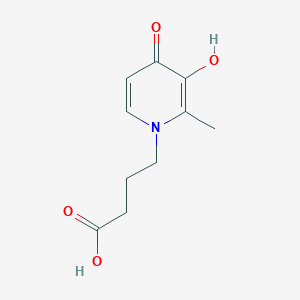
4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid is a synthetic organic compound that features a pyridine ring substituted with hydroxy, methyl, and oxo groups, along with a butanoic acid side chain. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from simple precursors like acetaldehyde and ammonia, the pyridine ring can be constructed through cyclization reactions.
Substitution Reactions: Introduction of hydroxy, methyl, and oxo groups onto the pyridine ring using reagents like hydroxylamine, methyl iodide, and oxidizing agents.
Side Chain Addition: The butanoic acid side chain can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反应分析
Types of Reactions
4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of oxo groups to hydroxy groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups on the pyridine ring using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methyl iodide, hydroxylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting metabolic or signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-methylpyridine: Lacks the butanoic acid side chain.
4-Oxo-2-methylpyridine: Lacks the hydroxy group.
4-(3-Hydroxy-2-methylpyridin-1(4H)-yl)butanoic acid: Lacks the oxo group.
Uniqueness
4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid is unique due to its specific combination of functional groups and side chain, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
137528-47-3 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC 名称 |
4-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-7-10(15)8(12)4-6-11(7)5-2-3-9(13)14/h4,6,15H,2-3,5H2,1H3,(H,13,14) |
InChI 键 |
KVNJCEWZEMPXTL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C=CN1CCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)
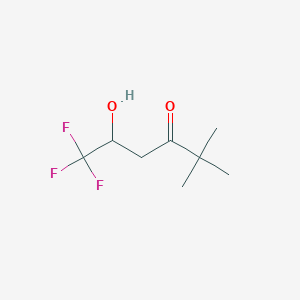
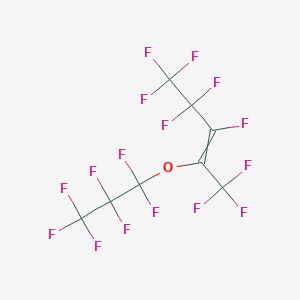
![N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine](/img/structure/B14277319.png)
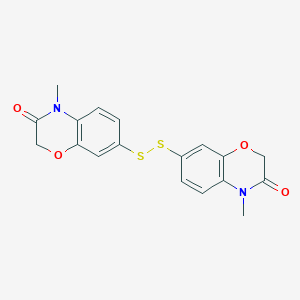
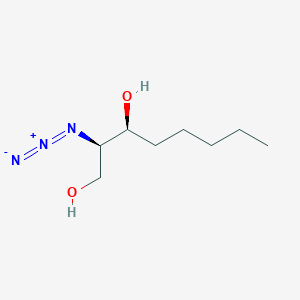
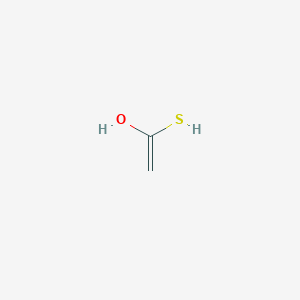
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
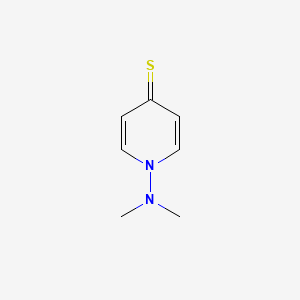
silane](/img/structure/B14277367.png)
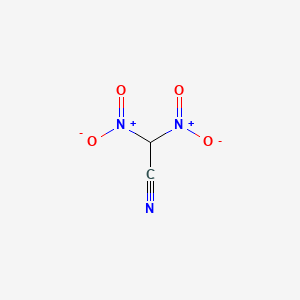
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
